

Introduction: The Imperative of Unambiguous Structure Verification

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Compound of Interest

Compound Name: *1-(5-Chloro-2-methylphenyl)pentan-1-one*

Cat. No.: *B7973258*

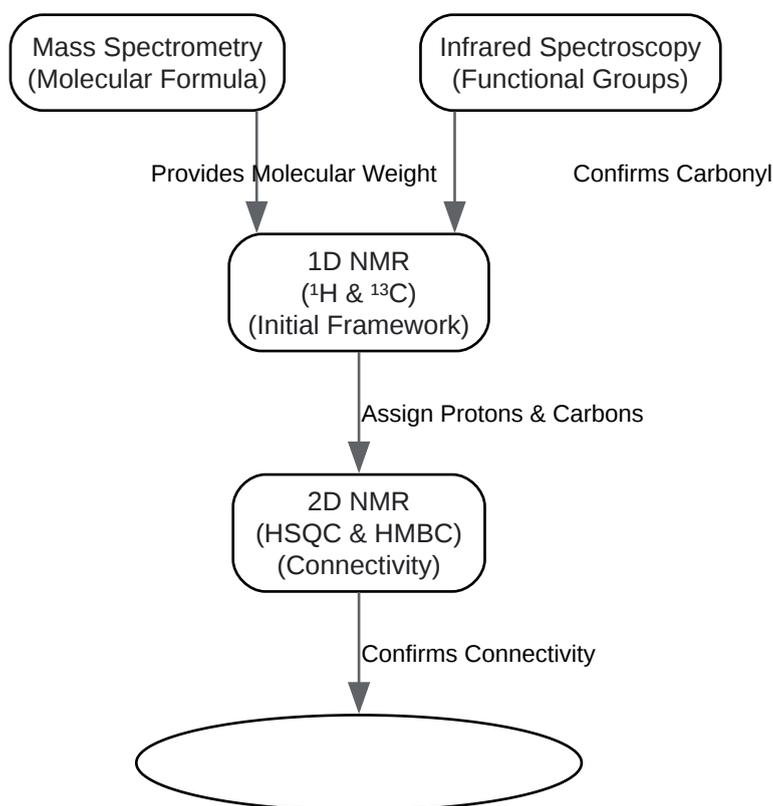
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In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is paramount. The biological activity, reactivity, and safety of a compound are intrinsically linked to its three-dimensional architecture. **1-(5-Chloro-2-methylphenyl)pentan-1-one**, a molecule with potential applications as a synthetic intermediate, presents a case study in the systematic application of modern analytical techniques to achieve unambiguous structure elucidation. The presence of a substituted aromatic ring and a flexible alkyl chain necessitates a multi-faceted analytical approach to confirm connectivity and substitution patterns.

This guide will detail the logical workflow for deducing the structure of this compound, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, including ^1H NMR, ^{13}C NMR, and 2D correlation spectroscopy (HSQC and HMBC).

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The structure elucidation process is not a linear checklist but rather an iterative process of hypothesis generation and validation. The chosen workflow is designed to provide orthogonal pieces of information that, when combined, leave no room for ambiguity.



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Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Experimental Protocol: A sample of **1-(5-Chloro-2-methylphenyl)pentan-1-one** is introduced into an EI mass spectrometer. The instrument is calibrated using a known standard. The mass spectrum is recorded over a range of m/z 50-500.

Data Interpretation & Insights: The mass spectrum would be expected to show a molecular ion peak (M^+). A key feature for a chlorine-containing compound is the presence of an isotopic

peak at $M+2$, with an intensity approximately one-third that of the M^+ peak, reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Hypothetical Mass Spectrum Data:

- M^+ : m/z 210
- $[M+2]^+$: m/z 212 (approx. 33% intensity of M^+)
- Key Fragments:
 - m/z 153/155: Loss of the butyl group (C_4H_9) via alpha-cleavage, a common fragmentation for ketones.[1]
 - m/z 139/141: The chlorotolyl fragment.
 - m/z 57: The butyl fragment (C_4H_9^+).

From this data, the molecular formula can be proposed as $\text{C}_{12}\text{H}_{15}\text{ClO}$, which has a calculated molecular weight of 210.70 g/mol .

Infrared Spectroscopy: Identifying the Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Experimental Protocol: A thin film of the sample is prepared on a salt plate (e.g., NaCl), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded from 4000 to 400 cm^{-1} .

Data Interpretation & Insights: The IR spectrum provides crucial information about the functional groups present. For an aromatic ketone, a strong absorption band for the carbonyl ($\text{C}=\text{O}$) group is expected. The position of this band is influenced by conjugation with the aromatic ring.[2][3][4]

Hypothetical IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2960, 2870	Medium-Strong	Aliphatic C-H stretch
~1690	Strong	C=O stretch (conjugated ketone)[1][5]
~1600, 1470	Medium	Aromatic C=C stretch
~820	Strong	C-H out-of-plane bending (indicative of substitution pattern)

| ~750 | Strong | C-Cl stretch |

The strong absorption at ~1690 cm⁻¹ is a clear indicator of a carbonyl group conjugated with an aromatic ring.[4] The presence of both aromatic and aliphatic C-H stretches further supports the proposed general structure.

¹H and ¹³C NMR Spectroscopy: Assembling the Structural Skeleton

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (in this case, ¹H and ¹³C). Chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the deduction of the connectivity of atoms in a molecule.[6][7][8]

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and DEPT-135 spectra are acquired.[9][10][11]

¹H NMR Data Interpretation

Hypothetical ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35	d, J = 2.0 Hz	1H	H-6
7.28	dd, J = 8.0, 2.0 Hz	1H	H-4
7.15	d, J = 8.0 Hz	1H	H-3
2.90	t, J = 7.5 Hz	2H	H-2'
2.40	s	3H	Ar-CH ₃
1.65	sextet, J = 7.5 Hz	2H	H-3'
1.38	sextet, J = 7.5 Hz	2H	H-4'

| 0.92 | t, J = 7.5 Hz | 3H | H-5' |

Insights:

- Aromatic Region (7.15-7.35 ppm): Three protons in the aromatic region with a splitting pattern of two doublets and a doublet of doublets is characteristic of a 1,2,4-trisubstituted benzene ring.
- Aliphatic Chain (0.92-2.90 ppm): The triplet-sextet-sextet-triplet pattern is indicative of a linear pentanoyl chain. The downfield shift of the triplet at 2.90 ppm suggests it is adjacent to the electron-withdrawing carbonyl group.
- Methyl Group (2.40 ppm): The singlet integrating to three protons corresponds to the methyl group attached to the aromatic ring.

¹³C NMR Data Interpretation

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)	DEPT-135	Assignment
200.5	-	C=O
139.2	-	C-2
137.5	-	C-5
132.0	CH	C-4
131.5	CH	C-3
128.0	-	C-1
126.5	CH	C-6
38.5	CH ₂	C-2'
26.8	CH ₂	C-3'
22.5	CH ₂	C-4'
20.8	CH ₃	Ar-CH ₃

| 14.0 | CH₃ | C-5' |

Insights:

- Carbonyl Carbon (~200.5 ppm): The signal far downfield is characteristic of a ketone carbonyl carbon.^{[1][12]}
- Aromatic Carbons (126.5-139.2 ppm): Six signals in this region confirm the presence of a substituted benzene ring. The DEPT-135 spectrum helps distinguish between carbons with attached protons (CH) and quaternary carbons.
- Aliphatic Carbons (14.0-38.5 ppm): Four signals corresponding to the pentanoyl chain and one for the aromatic methyl group are observed.

2D NMR Spectroscopy: Confirming the Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like HSQC and HMBC reveal how they are connected.^{[13][14][15]}

Experimental Protocol: Standard HSQC and HMBC pulse sequences are run on the same sample.^[10]

HSQC: Correlating Protons and Carbons

Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons to which they are directly attached.^[13]

Insights from Hypothetical HSQC Data: The HSQC spectrum would confirm the assignments made from the 1D spectra by showing correlations between each proton and its directly bonded carbon. For example, the proton at 2.90 ppm would correlate with the carbon at 38.5 ppm.

Caption: Key HSQC correlations for **1-(5-Chloro-2-methylphenyl)pentan-1-one**.

HMBC: Mapping Long-Range Connectivity

Principle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. This is the definitive experiment for establishing the connectivity of molecular fragments.^{[13][16][17]}

Key Hypothetical HMBC Correlations and Their Significance:

- Protons on C-2' (2.90 ppm) to:
 - C=O (200.5 ppm): Confirms the pentanoyl chain is attached to the carbonyl group.
 - C-1 (128.0 ppm): Confirms the carbonyl group is attached to the aromatic ring at C-1.
 - C-3' (26.8 ppm): Confirms the connectivity within the alkyl chain.
- Aromatic Methyl Protons (2.40 ppm) to:
 - C-2 (139.2 ppm): Confirms the methyl group is at the C-2 position.
 - C-1 (128.0 ppm) and C-3 (131.5 ppm): Further solidifies the methyl group's position.
- Aromatic Proton H-6 (7.35 ppm) to:

- C-1 (128.0 ppm) and C-5 (137.5 ppm): Places H-6 adjacent to C-1 and C-5.
- Aromatic Proton H-3 (7.15 ppm) to:
 - C-1 (128.0 ppm) and C-5 (137.5 ppm): Places H-3 adjacent to C-1 and C-5.

These correlations unequivocally establish the substitution pattern on the aromatic ring and the connection of the pentanoyl group.

Final Structure Confirmation

The combined data from MS, IR, ^1H NMR, ^{13}C NMR, HSQC, and HMBC provides a self-validating and unambiguous confirmation of the structure as **1-(5-Chloro-2-methylphenyl)pentan-1-one**.

Summary of Findings:

- Molecular Formula: $\text{C}_{12}\text{H}_{15}\text{ClO}$ (from MS)
- Functional Groups: Conjugated ketone, substituted aromatic ring (from IR)
- Substitution Pattern: A 1,2,4-trisubstituted aromatic ring with a pentanoyl group and a methyl group ortho to each other, and a chlorine atom para to the methyl group (from NMR).

The causality behind each experimental choice is clear: MS provides the molecular formula, IR identifies key functional groups, 1D NMR sketches the proton and carbon framework, and 2D NMR provides the definitive connections between these frameworks. This systematic approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

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